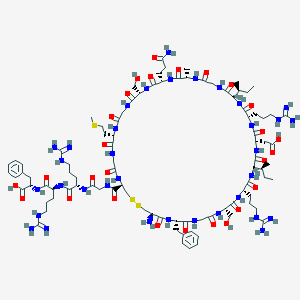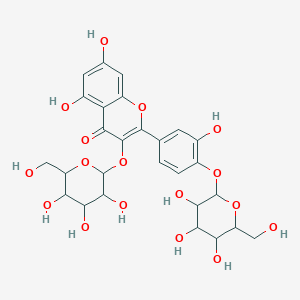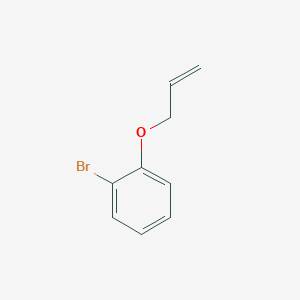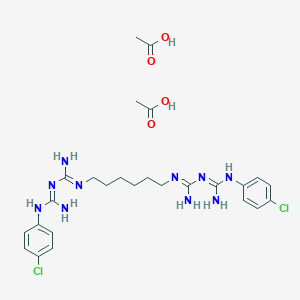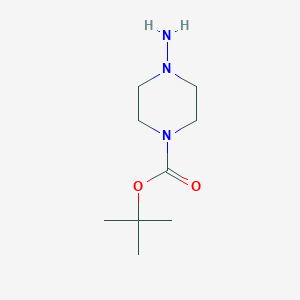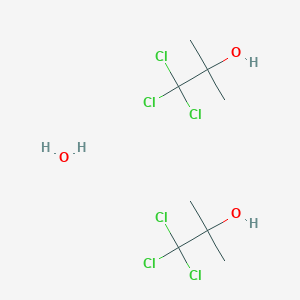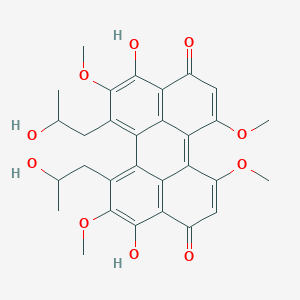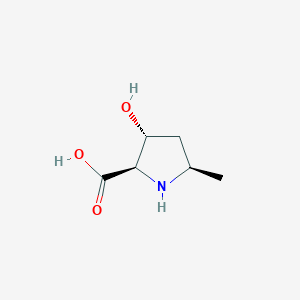
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine or L-2-amino-4-hydroxybutyric acid, is an amino acid that is commonly found in the biosynthesis of various compounds in living organisms. It is a non-proteinogenic amino acid and is rarely found in proteins.
Wirkmechanismus
The exact mechanism of action of (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor for the biosynthesis of various compounds, including threonine, methionine, and isoleucine. It may also have a role in regulating the biosynthesis of other amino acids and proteins.
Biochemische Und Physiologische Effekte
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been found to have antitumor properties, inhibiting the growth of cancer cells. In addition, it has been shown to have neuroprotective properties, protecting neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid in lab experiments include its low toxicity and high solubility in water. However, its low stability and susceptibility to degradation may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid. These include exploring its potential as a therapeutic agent for various diseases, investigating its role in regulating the biosynthesis of other amino acids and proteins, and developing new methods for its synthesis and purification.
In conclusion, (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that has been extensively studied for its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and the advancement of various fields of research.
Synthesemethoden
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the conversion of starting materials into the desired product through chemical reactions. Microbial fermentation, on the other hand, involves the use of microorganisms to produce the desired product through metabolic pathways. In both methods, the purity and yield of the product are important factors to consider.
Wissenschaftliche Forschungsanwendungen
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields of research. It has been found to have antimicrobial, antitumor, and neuroprotective properties. It has also been used in the synthesis of various pharmaceuticals and biologically active compounds.
Eigenschaften
CAS-Nummer |
114717-08-7 |
|---|---|
Produktname |
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2R,3R,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
RVIGBNHLNBRMFX-UOWFLXDJSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]([C@@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
Kanonische SMILES |
CC1CC(C(N1)C(=O)O)O |
Synonyme |
D-Proline, 3-hydroxy-5-methyl-, (3R,5R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



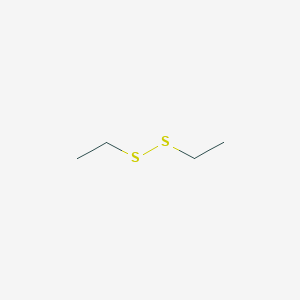
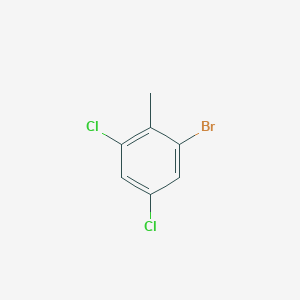
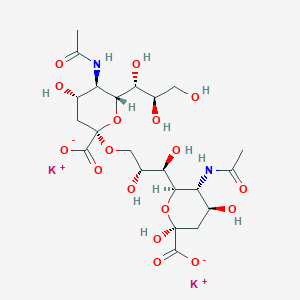
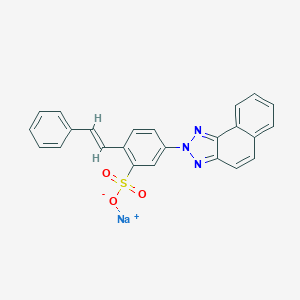
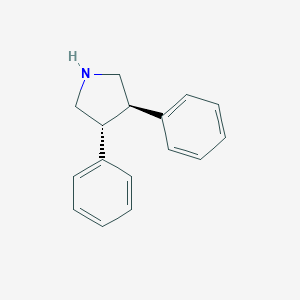
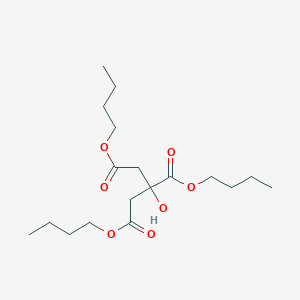
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
